
2-Amino-4-Methoxypyridine
Overview
Description
2-Amino-4-methoxypyridine (CAS: 10201-73-7) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . Structurally, it features an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 4 on the pyridine ring. This compound is primarily utilized in research settings for synthesizing heterocyclic intermediates and pharmaceutical precursors . Its physicochemical properties include moderate aqueous solubility and stability under standard laboratory conditions. Safety data indicate acute oral toxicity (Category 4) and skin/eye irritation (Category 2), necessitating careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-Methoxypyridine involves the reaction of 4-chloropyridin-2-amine with sodium methoxide. The reaction is typically carried out in dimethyl sulfoxide at elevated temperatures (around 150°C) for several hours. The product is then extracted and purified using chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-Methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Sodium Methoxide: Used in the synthesis of the compound.
Dimethyl Sulfoxide: Common solvent for reactions involving this compound.
Chromatography Solvents: Used for purification purposes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry
2A4MP has shown significant promise in the field of medicinal chemistry, particularly for its biological activities:
- Antimicrobial Activity : Research indicates that complexes formed with 2A4MP exhibit notable antimicrobial properties against both gram-positive and gram-negative bacteria. For example, one study showed that a complex with 2A4MP demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin against Klebsiella pneumoniae and Streptococcus species .
- Anti-inflammatory and Antitumor Effects : The compound has been studied for its anti-inflammatory and antitumor activities. It is reported to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation and tumor progression. A study highlighted that 2A4MP could reduce nitric oxide production in RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity : Various derivatives of 2A4MP have been evaluated for their cytotoxic effects on cancer cell lines. The findings indicate that certain derivatives possess significant cytotoxicity, warranting further investigation into their mechanisms and therapeutic potential .
Biochemical Applications
The biochemical applications of 2A4MP are noteworthy, particularly in enzyme inhibition:
- Enzyme Inhibition Studies : Compounds derived from 2A4MP have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibitory effects were comparable to established inhibitors like galantamine, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .
- Free Radical Scavenging : The compound's ability to scavenge free radicals has been studied, revealing promising results against various radical species. This property may contribute to its protective effects against oxidative stress-related diseases .
Material Science
In material science, 2A4MP has applications in the synthesis of novel materials:
- Polymeric Structures : Research has demonstrated that complexes of 2A4MP can form polymeric structures which may be utilized in creating new materials with specific properties tailored for various applications, including drug delivery systems and bioactive materials .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of silver complexes containing 2A4MP against various bacterial strains. The results showed significant zones of inhibition, indicating the potential for developing new antibacterial agents based on this compound . -
Anti-inflammatory Mechanism Investigation :
Another study focused on the anti-inflammatory properties of 2A4MP by assessing its effect on nitric oxide production in macrophages. The findings suggested that the compound effectively reduces inflammation markers, supporting its use in therapeutic applications for inflammatory diseases . -
Polymeric Material Development :
Research into the polymerization of 2A4MP complexes revealed their utility in creating materials with enhanced mechanical properties suitable for biomedical applications, such as scaffolds for tissue engineering .
Mechanism of Action
The mechanism of action of 2-Amino-4-Methoxypyridine involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase, it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition can modulate various physiological and pathological processes, making it a compound of interest in medical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues and Substitution Effects
The biological and chemical behavior of pyridine derivatives is highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-amino-4-methoxypyridine with key analogues:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Table 2: Thermal and Spectral Properties
*Data from structurally similar substituted pyridines in .
Biological Activity
2-Amino-4-Methoxypyridine (2A4MP) is an organic compound with significant biological activity, particularly noted for its role as an inhibitor of inducible nitric oxide synthase (iNOS). This enzyme is crucial in the biosynthesis of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response. The inhibition of iNOS by 2A4MP has potential therapeutic implications, especially in conditions characterized by excessive NO production, such as inflammation and cardiovascular diseases.
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₂O
- Appearance : Pale yellow solid
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol; slight solubility in water.
The primary mechanism through which 2A4MP exerts its biological effects is by selectively inhibiting iNOS. This inhibition leads to reduced levels of NO, which can mitigate pathological conditions associated with overproduction of this molecule. The compound's structure allows it to interact with the active site of iNOS, blocking its enzymatic activity.
Biological Activities
-
Inhibition of Inducible Nitric Oxide Synthase :
- 2A4MP has been shown to inhibit iNOS activity in vitro and in vivo, making it a candidate for further research in inflammatory disorders and cardiovascular diseases .
-
Anti-inflammatory Properties :
- By reducing NO levels, 2A4MP may help alleviate inflammation-related symptoms. Studies indicate that compounds similar to 2A4MP exhibit anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory diseases .
- Anticancer Potential :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Inhibitory Activity on iNOS | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Moderate | Selective iNOS inhibitor |
2-Amino-4-Methylpyridine | Yes | Low | Known for blood pressure elevation |
3-Amino-4-Methoxypyridine | Unknown | Moderate | Potentially different pharmacological profile |
2-Amino-5-Methoxypyridine | Unknown | Low | Variations in position may affect activity |
Case Studies and Research Findings
-
Study on Inhibition Mechanism :
A study demonstrated that 2A4MP significantly inhibited iNOS activity derived from RAW 264.7 mouse macrophage cells. The results indicated that at concentrations ranging from 0 to 100 µg/mL, 2A4MP effectively reduced NO production, showcasing its potential as an anti-inflammatory agent . -
Anticancer Activity Assessment :
In vitro assays evaluating the cytotoxic effects of related compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed that certain derivatives of pyridine exhibited promising growth inhibitory activity. While specific data for 2A4MP's anticancer efficacy is limited, the structural similarities suggest potential for further exploration . -
Molecular Docking Studies :
Molecular docking analyses have been conducted to understand the binding interactions between 2A4MP and iNOS. These studies provide insights into how structural modifications could enhance its inhibitory potency against iNOS, paving the way for drug development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4-Methoxypyridine?
- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, starting with 4-methoxypyridine derivatives, introduce the amino group via amination using ammonia or its equivalents under controlled conditions. Purification via column chromatography or recrystallization ensures high purity. Analogous pyridine derivatives (e.g., 2-Amino-4-methylpyridine) have been synthesized using NaH-mediated alkylation in THF or Et₂O, yielding 31–81% efficiency depending on substituents . Adjust reaction parameters (e.g., solvent, temperature) for methoxy-group compatibility.
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~δ 3.8–4.0 ppm and aromatic protons in the pyridine ring (δ 6.5–8.5 ppm). Compare with reference spectra of analogous compounds (e.g., 2-Amino-4-methylpyridine) .
- Mass Spectrometry (MS) : Confirm molecular weight (124.14 g/mol) via ESI-MS or GC-MS.
- Infrared (IR) Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity: Category 4 oral, Category 2 skin/eye irritation) .
- First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for ≥15 minutes. Seek medical attention for persistent symptoms .
- Storage : Keep in sealed containers under dry, cool conditions, away from oxidizers .
Advanced Research Questions
Q. How can the reactivity of this compound be leveraged in drug design?
- Methodology :
- Functionalization : Modify the amino group for coupling reactions (e.g., amide formation) or introduce fluorinated/alkyl substituents to enhance bioavailability. For example, fluorinated pyridine derivatives (e.g., 6-(3-Fluoropropyl)-4-methylpyridin-2-amine) show improved metabolic stability .
- Ligand Design : Utilize the methoxy group’s electron-donating properties to coordinate metal ions in catalysis or receptor-binding studies, as seen in 4-methoxypyridine’s role in receptor modulation .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodology :
- Predictive Modeling : Use tools like PISTACHIO, BKMS_METABOLIC, or REAXYS to estimate biodegradation, bioaccumulation, and toxicity. These platforms integrate chemical descriptors and QSAR models for risk assessment .
- Experimental Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) or soil mobility studies using OECD guidelines. Compare results with structurally similar compounds (e.g., 2-Amino-4-methylpyridine) .
Q. What strategies resolve contradictions in reported synthetic yields for pyridine derivatives?
- Methodology :
- Parameter Optimization : Vary solvents (e.g., THF vs. Et₂O), bases (e.g., NaH vs. K₂CO₃), or temperatures to identify yield-limiting steps. For instance, NaH-mediated reactions in THF yielded 31% for fluorinated analogs, while standard deprotection achieved 81% .
- Mechanistic Studies : Use DFT calculations or in-situ NMR to probe reaction pathways and intermediates. Address side reactions (e.g., methoxy-group demethylation) via protecting groups .
Q. How can this compound be used in studying enzyme inhibition?
- Methodology :
- Enzyme Assays : Test inhibitory effects on nitric oxide synthase (NOS) isoforms, leveraging structural similarities to 2-Amino-4-methylpyridine analogs, which show selectivity for inducible NOS (iNOS) .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at active sites. Validate with kinetic studies (e.g., IC₅₀ determination) .
Properties
IUPAC Name |
4-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBCOSULYSASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447530 | |
Record name | 2-Amino-4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-73-7 | |
Record name | 2-Amino-4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.